4-(9h-Fluoren-9-ylideneamino)phenol
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Overview
Description
4-(9H-Fluoren-9-ylideneamino)phenol is an organic compound with the molecular formula C19H13NO It is known for its unique structure, which includes a fluorenylideneamino group attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-9-ylideneamino)phenol typically involves the reaction of 9-(4-bromobenzylidene)-9H-fluorene with phenol under specific conditions. A common method includes heating a mixture of these reactants in the presence of a palladium catalyst, such as Pd(PPh3)4, in a solvent like DMF at 80°C for several hours . The resulting product is then purified through filtration and washing with solvents like hexane and ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(9H-Fluoren-9-ylideneamino)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles like bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-(9H-Fluoren-9-ylideneamino)phenol has several scientific research applications:
Organic Electronics: Used in the development of light-emitting diodes (LEDs) and organic transistors due to its unique electronic properties.
Bio-imaging: Employed as a fluorescent probe for imaging biological tissues and cells.
Sensors: Utilized in the creation of sensors for detecting various chemical and biological substances.
Mechanism of Action
The mechanism of action of 4-(9H-Fluoren-9-ylideneamino)phenol involves its ability to participate in various chemical reactions due to the presence of the phenolic hydroxyl group and the fluorenylideneamino moiety. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in applications like bio-imaging and sensors .
Comparison with Similar Compounds
Similar Compounds
4-(9H-Fluoren-9-ylidene)methylphenyl)thiophenes: These compounds share a similar fluorenylidene structure but differ in the attached functional groups.
Phenol Derivatives: Compounds like hydroquinone and quinone, which are derived from phenol, exhibit similar reactivity but differ in their specific applications.
Uniqueness
4-(9H-Fluoren-9-ylideneamino)phenol is unique due to its combination of a fluorenylideneamino group and a phenol moiety, which imparts distinct electronic and chemical properties. This makes it particularly valuable in fields like organic electronics and bio-imaging, where such properties are essential .
Properties
CAS No. |
58633-11-7 |
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Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-(fluoren-9-ylideneamino)phenol |
InChI |
InChI=1S/C19H13NO/c21-14-11-9-13(10-12-14)20-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H |
InChI Key |
CKUBBTKMOMUNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)O |
Origin of Product |
United States |
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